Suzetrigine

Catalog No.
S11251493
CAS No.
2649467-58-1
M.F
C21H20F5N3O4
M. Wt
473.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suzetrigine

CAS Number

2649467-58-1

Product Name

Suzetrigine

IUPAC Name

4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide

Molecular Formula

C21H20F5N3O4

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1

InChI Key

XSQUJFKRXZMOKA-PAFIKIDNSA-N

Canonical SMILES

CC1C(C(OC1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC

Isomeric SMILES

C[C@H]1[C@H]([C@@H](O[C@@]1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC

Suzetrigine, also known as VX-548, is a novel small molecule under investigation primarily for its potential as a non-opioid analgesic. It is designed to target and inhibit sodium ion channels, specifically the sodium channel protein type 10 subunit alpha gene, which encodes the NaV1.8 subtype. This mechanism is crucial in modulating pain signals, particularly in acute inflammatory pain scenarios. The chemical formula for suzetrigine is C₁₉H₂₀F₅N₃O₄, and it has a molecular weight of approximately 473.4 g/mol .

Typical of complex organic molecules. Key reactions include:

  • Hydrogenation: This reaction may be involved in modifying the compound's structure to enhance its pharmacological properties.
  • Amidation: The formation of amide bonds is significant in its synthesis and can influence its biological activity.
  • Decomposition: Under specific conditions, suzetrigine may decompose, which is essential for understanding its stability and shelf-life .

Suzetrigine exhibits significant biological activity by blocking sodium channels involved in pain transmission. Clinical trials have shown that it can reduce acute pain levels by approximately 50% on a 0-to-10 scale, demonstrating efficacy in managing postoperative pain without the addictive risks associated with traditional opioids . Its selectivity for NaV1.8 allows it to effectively dampen pain signals while minimizing off-target effects, making it a promising candidate for treating moderate-to-severe acute pain and potentially neuropathic pain .

The synthesis of suzetrigine involves several steps:

  • Starting Materials: The synthesis begins with specific precursors that contain the necessary functional groups.
  • Key Reactions: The process typically includes amidation reactions to form the amide bond and cyclization steps to create the fused ring structure characteristic of the compound.
  • Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the pure compound from by-products .

Suzetrigine is primarily being developed for:

  • Pain Management: Its main application is as an analgesic for acute post-surgical pain, with ongoing studies exploring its efficacy in neuropathic pain conditions.
  • Potential Non-Opioid Alternative: Given the opioid crisis, suzetrigine represents a potential alternative that could provide effective pain relief without addiction risks .

Studies on suzetrigine's interactions reveal its ability to selectively inhibit NaV1.8 channels without significantly affecting other sodium channel subtypes. This selectivity is crucial as it minimizes side effects commonly associated with broader sodium channel blockers. Additionally, ongoing research aims to further elucidate its pharmacokinetics and potential drug-drug interactions, particularly with other analgesics or medications affecting the central nervous system .

Suzetrigine shares structural and functional similarities with several other compounds targeting sodium channels. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
LidocaineSodium channel blockerLocal anesthetic; rapid onset but short duration
CarbamazepineSodium channel blockerUsed for epilepsy; broader spectrum of action
ZiconotideN-type calcium channel blockerDerived from cone snail venom; potent analgesic
PrialtN-type calcium channel blockerNon-opioid; used for severe chronic pain

Uniqueness of Suzetrigine

Suzetrigine's unique feature lies in its selective inhibition of NaV1.8 channels, which are particularly involved in inflammatory pain pathways. This specificity may lead to fewer side effects compared to other sodium channel blockers that affect multiple subtypes .

XLogP3

3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

473.13739694 g/mol

Monoisotopic Mass

473.13739694 g/mol

Heavy Atom Count

33

UNII

LOG73M21H5

Wikipedia

Suzetrigine

Dates

Modify: 2024-08-08

Explore Compound Types